molecular formula C15H16N4 B5532590 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B5532590
M. Wt: 252.31 g/mol
InChI Key: YBOMSOYDNVKDBA-UHFFFAOYSA-N
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Description

6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylbenzaldehyde with 2,3-dimethyl-1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the triazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield. These methods allow for better control over reaction parameters and can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions: 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 6-(4-ethylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
  • 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,3,5]triazine
  • 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,3]triazine

Comparison: Compared to similar compounds, 6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine exhibits unique properties due to the specific arrangement of nitrogen atoms in the triazine ring and the presence of ethylphenyl and dimethyl substituents. These structural features contribute to its distinct electronic properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and agriculture .

Properties

IUPAC Name

6-(4-ethylphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-4-12-5-7-13(8-6-12)14-9-19-15(17-14)16-10(2)11(3)18-19/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOMSOYDNVKDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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